Belinostat amide

概要

説明

. It is primarily used in the treatment of peripheral T-cell lymphoma (PTCL) and has shown promise in various experimental studies for its antiproliferative and cytotoxic activities.

準備方法

Synthetic Routes and Reaction Conditions: Belinostat amide can be synthesized through a multi-step process starting from benzaldehyde. The key steps include:

Addition Reaction: Benzaldehyde is reacted with sodium bisulfite to form a sulfonic acid derivative.

Sulfochlorination: The sulfonic acid derivative undergoes sulfochlorination using chlorosulfonic acid.

Sulfonamidation: Aniline is used to introduce the sulfonamide group.

Knoevenagel Condensation: This step involves the condensation of the sulfonamide derivative with a suitable aldehyde.

Amidation: The final step is the amidation with hydroxylamine to produce this compound.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring the use of appropriate reaction conditions, and optimizing yield and purity through techniques such as gradient elution in HPLC.

化学反応の分析

Key Reaction Steps

-

Esterification : Starting with m-carboxyl phenylsulfonic acid, esterification with methanol yields methyl m-(sulfophenyl)carboxylate (compound III) .

-

Chlorination : Thionyl chloride converts compound III to sulfonyl chloride (compound IV) .

-

Amide Formation : Reaction of sulfonyl chloride with aniline produces N-phenylsulfamoylphenylamide (compound V) .

-

Reduction and Oxidation : Subsequent reduction and oxidation steps yield the final belinostat amide intermediate .

Table 1: Synthetic Yield and Conditions for Key Intermediates

Metabolic Pathways of this compound

This compound is primarily formed via hepatic metabolism:

In Vitro Biotransformation

-

Enzymatic Reduction : Rat liver microsomes catalyze reductive dehydroxylation of belinostat, forming this compound (M1) with a molecular weight of m/z 301.0719 Da .

-

CYP Involvement : CYP2A6, CYP2C9, and CYP3A4 mediate the conversion, with this compound representing 7.42% of total metabolites .

Table 2: Metabolic Parameters of this compound

Pharmacokinetic Behavior

This compound exhibits distinct pharmacokinetic properties:

-

Half-Life : 10.7 hours in murine models, longer than parent belinostat .

-

Excretion : 25–30% eliminated via renal pathways as glucuronide conjugates .

Analytical Characterization

-

LC-MS/MS Identification :

Comparative Reactivity

This compound shows reduced HDAC inhibitory activity compared to belinostat, likely due to the loss of the hydroxamate zinc-binding group . Structural analogs with amide modifications exhibit 2–3-fold lower potency in enzyme assays .

科学的研究の応用

Belinostat amide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

Biology: Investigated for its role in epigenetic regulation and gene expression modulation.

Medicine: Applied in the treatment of various cancers, particularly PTCL, due to its HDAC inhibitory activity.

Industry: Explored for its potential use in the development of new pharmaceuticals and biotechnological applications.

作用機序

Belinostat amide exerts its effects by inhibiting histone deacetylase (HDAC) enzymes. This inhibition leads to the accumulation of acetyl groups on histone proteins, resulting in chromatin remodeling, cell cycle arrest, and apoptosis. The molecular targets and pathways involved include histone modification and regulation of gene expression.

類似化合物との比較

Vorinostat: Used in the treatment of cutaneous T-cell lymphoma.

Romidepsin: Applied in the treatment of cutaneous T-cell lymphoma and peripheral T-cell lymphoma.

Panobinostat: Used in the treatment of multiple myeloma and PTCL.

Belinostat amide stands out due to its efficacy and safety profile in PTCL treatment, making it a valuable addition to the arsenal of HDAC inhibitors.

生物活性

Belinostat amide, a derivative of belinostat, is a histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in oncology. This article explores its biological activity, pharmacological properties, and relevant clinical findings.

This compound functions primarily as an HDAC inhibitor. By inhibiting HDAC enzymes, it prevents the removal of acetyl groups from lysine residues on histones and non-histone proteins. This action leads to:

- Increased Acetylation : The accumulation of acetylated histones enhances gene expression related to tumor suppression.

- Cell Cycle Arrest : this compound induces cell cycle arrest, particularly in cancer cells, which can lead to apoptosis.

- Inhibition of Angiogenesis : The compound also inhibits the formation of new blood vessels that tumors require for growth .

Pharmacokinetics and Metabolism

This compound is primarily metabolized by cytochrome P450 enzymes (CYP2A6, CYP3A4, and CYP2C9). It has been observed that:

- Volume of Distribution : Approximately 409 ± 76.7 L.

- Protein Binding : High protein binding rates (92.9% to 95.8%) are noted, indicating significant interaction with plasma proteins .

- Metabolite Profile : Key metabolites include belinostat glucuronide and belinostat acid, with this compound being formed through multiple CYP pathways .

Clinical Efficacy

This compound has shown promising results in various clinical settings:

- Cancer Treatment : In a phase I study involving patients with peripheral T-cell lymphoma (PTCL), belinostat demonstrated an overall response rate of 28%, with some patients achieving stable disease. The recommended dose was established at 1000 mg/m² administered over five consecutive days in a 21-day cycle .

- Combination Therapies : It has been effective in combination with other chemotherapeutic agents such as carboplatin and paclitaxel, particularly in solid tumors like ovarian cancer .

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Population | Dose (mg/m²) | Response Rate (%) | Notable Findings |

|---|---|---|---|---|

| Phase I Trial | PTCL Patients | 1000 | 28 | Well tolerated; stable disease in several patients |

| Combination Study | Ovarian Cancer Patients | Varies | Not specified | Enhanced efficacy when combined with carboplatin |

| Pharmacokinetic Study | Patients with Liver Dysfunction | Varies | N/A | Clearance rates varied based on liver function |

Toxicity Profile

The safety profile of this compound includes common adverse effects such as:

- Nausea

- Fatigue

- Anemia

- Vomiting

In animal studies, toxicities were observed in various organ systems including the hematopoietic system and gastrointestinal tract . These findings underscore the importance of monitoring during treatment.

特性

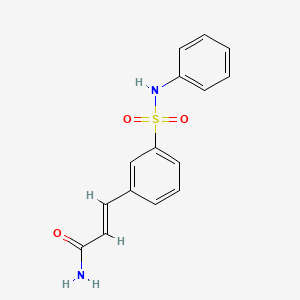

IUPAC Name |

(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVPQDAKKRMIOY-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485081-57-9 | |

| Record name | Belinostat amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELINOSTAT AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40EYG848GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is belinostat amide formed in the body?

A1: this compound is a Phase I metabolite of belinostat, formed primarily via reduction of the hydroxamic acid moiety in belinostat. [, , ] This metabolic transformation has been observed both in vitro using rat liver microsomes [] and in vivo in preclinical models and humans. [, ]

Q2: What is known about the excretion of this compound?

A2: Studies using radiolabeled belinostat in humans indicate that renal elimination is the primary route of excretion for belinostat and its metabolites. [] While belinostat glucuronide was the major metabolite found in urine, this compound was identified as the most abundant metabolite in feces, accounting for 6% of the administered radioactive dose. [] This suggests that while primarily renally cleared, a small portion of this compound might be excreted through the biliary route.

Q3: Are there analytical methods available to detect and quantify this compound in biological samples?

A3: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of belinostat and its metabolites, including this compound, in various biological matrices, including plasma. [, ] These methods offer the sensitivity and selectivity required for pharmacokinetic and metabolism studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。